molecular formula C12H21IN2O B2866950 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole CAS No. 1856086-83-3

3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole

Cat. No.: B2866950
CAS No.: 1856086-83-3
M. Wt: 336.217
InChI Key: NAESIOWMTAYJMJ-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butoxymethyl group at the 3-position, a sec-butyl group at the 1-position, and an iodine atom at the 4-position of the pyrazole ring. These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The introduction of the butoxymethyl group can be achieved through alkylation reactions, while the sec-butyl group can be introduced via Friedel-Crafts alkylation. The iodination at the 4-position can be carried out using iodine or iodine-containing reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(butoxymethyl)-1-sec-butyl-4-azido-1H-pyrazole, while Suzuki-Miyaura coupling with phenylboronic acid would produce 3-(butoxymethyl)-1-sec-butyl-4-phenyl-1H-pyrazole.

Scientific Research Applications

3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole
  • 3-(butoxymethyl)-1-sec-butyl-4-bromo-1H-pyrazole
  • 3-(butoxymethyl)-1-sec-butyl-4-fluoro-1H-pyrazole

Uniqueness

The presence of the iodine atom at the 4-position makes 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole unique compared to its chloro, bromo, and fluoro analogs. Iodine is larger and more polarizable than chlorine, bromine, and fluorine, which can influence the compound’s reactivity and interactions with other molecules. This can result in different biological activities and chemical properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-butan-2-yl-3-(butoxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IN2O/c1-4-6-7-16-9-12-11(13)8-15(14-12)10(3)5-2/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAESIOWMTAYJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1I)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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